molecular formula C13H12O5 B2873382 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid CAS No. 853749-49-2

2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid

Cat. No.: B2873382
CAS No.: 853749-49-2
M. Wt: 248.234
InChI Key: CZMSBZXWVIYCIA-UHFFFAOYSA-N
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Description

2-(7-Methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is a synthetic coumarin derivative of significant interest in medicinal chemistry and biological research. The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold known for a wide spectrum of biological activities . This specific compound features an acetic acid side chain at the 4-position and methoxy as well as methyl substituents on the benzopyrone ring, a structural motif associated with potent pharmacological properties. Research on closely related analogs has demonstrated promising cytotoxic and antiestrogenic activities against hormone-dependent breast cancer cell lines such as MCF-7, making them valuable scaffolds in the development of new anti-breast cancer agents . Furthermore, coumarin derivatives bearing acetamide functionalities synthesized from similar acetic acid intermediates have been explored as potential nonsteroidal antiestrogens and selective estrogen receptor modulators (SERMs) . The structural features of this compound also make it a versatile building block for the synthesis of more complex molecules, including thiazolidinone-coupled derivatives and Schiff's bases, which have been investigated for their antibacterial and other therapeutic potentials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-10(17-2)4-3-9-8(5-11(14)15)6-12(16)18-13(7)9/h3-4,6H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMSBZXWVIYCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Materials :
    • 7-Methoxy-8-methylsalicylaldehyde (synthesized via Vilsmeier-Haack formylation of 3-methoxy-4-methylphenol)
    • Diethyl malonate or Meldrum’s acid as the active methylene component.
  • Catalytic System :
    • Piperidine (5–10 mol%) and glacial acetic acid in ethanol under reflux.
  • Mechanism :
    • Base-catalyzed aldol condensation forms the α,β-unsaturated ester intermediate, which cyclizes to yield the coumarin core. Subsequent hydrolysis of the ester group generates the acetic acid substituent.

Key Optimization :

  • Ultrasonic irradiation reduces reaction time from 7 hours to 40 minutes while improving yields (82–95%).
  • Substitution at C-7 (methoxy) and C-8 (methyl) on the salicylaldehyde ensures regioselectivity, avoiding competing reactions at other positions.

Pechmann Condensation for Direct Functionalization

The Pechmann condensation offers a one-step route to coumarins by reacting phenols with β-ketoesters. For this compound, the method is adapted to introduce the acetic acid side chain.

Synthetic Route

  • Reactants :
    • 3-Methoxy-4-methylphenol (as the phenolic component)
    • Ethyl acetoacetate or ethyl 4-chloroacetoacetate.
  • Acid Catalyst :
    • Concentrated sulfuric acid or starch sulfuric acid (SSA) under solvent-free conditions at 80–100°C.

Reaction Dynamics :

  • The β-ketoester undergoes cyclodehydration with the phenol, forming the coumarin lactone ring.
  • Post-synthesis saponification (using NaOH/EtOH) converts the ester to the carboxylic acid.

Yield Data :

  • SSA catalysis achieves 78–89% yield, outperforming traditional sulfuric acid (65–72%) due to reduced side reactions.

Imino Intermediate Hydrolysis

Patent US5300656A describes a two-step process involving imino intermediates, particularly useful for acid-sensitive substrates.

Methodology

  • Condensation :
    • 7-Methoxy-8-methylsalicylaldehyde reacts with acetonitrile in anhydrous ethanol, forming an imino intermediate.
  • Acid Hydrolysis :
    • Treatment with 6M HCl at 90°C for 4 hours cleaves the imino group, yielding the acetic acid moiety.

Advantages :

  • High functional group tolerance, preserving the methoxy and methyl groups during hydrolysis.
  • Yields up to 85% with minimal byproducts.

Post-Functionalization of Preformed Coumarins

For late-stage diversification, preformed coumarins like 7-methoxy-8-methyl-4-methylcoumarin undergo oxidation to introduce the acetic acid group.

Oxidation Protocol

  • Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O) at 60°C.
  • Mechanism : The methyl group at C-4 is oxidized to a carboxylic acid via a ketone intermediate.
  • Yield : 70–75%, with purity >98% confirmed by HPLC.

Analytical Characterization

Critical spectral data for verifying the compound’s structure include:

Parameter Value Source
Molecular Formula C₁₃H₁₂O₅
Molecular Weight 248.23 g/mol
Melting Point 193°C (decomposition)
¹H NMR (DMSO-d₆) δ 2.38 (s, 3H, CH₃), 3.84 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂CO), 6.27–7.89 (m, 3H, Ar-H)
IR (KBr) 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH)

Comparative Analysis of Synthesis Routes

Method Yield (%) Reaction Time Catalyst Purity
Knoevenagel Condensation 82–95 40 min–7 h Piperidine/AcOH >97%
Pechmann Condensation 65–89 2–6 h H₂SO₄/SSA >95%
Imino Hydrolysis 80–85 4–6 h HCl >98%
Oxidation of Methyl Group 70–75 8–12 h KMnO₄ >98%

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring methoxy and methyl groups occupy C-7 and C-8 requires electronically directed synthesis. Steric hindrance from the methyl group can slow reaction kinetics, necessitating elevated temperatures.
  • Acid Sensitivity : The acetic acid moiety is prone to decarboxylation under strong acidic conditions. Using mild acids (e.g., SSA) or buffered hydrolysis mitigates this.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product from diethyl malonate byproducts.

Industrial-Scale Considerations

  • Cost Efficiency : Knoevenagel condensation is preferred for bulk synthesis due to low catalyst costs and scalability under ultrasonic conditions.
  • Green Chemistry : Solvent-free Pechmann condensation with SSA reduces waste and aligns with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted coumarins.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties. It is studied for its potential use in developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its derivatives are explored for their efficacy in treating various diseases, including cancer and cardiovascular disorders.

Industry

Industrially, the compound is used in the production of dyes, fragrances, and agrochemicals. Its unique chemical properties make it valuable in the formulation of various commercial products.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Key Structural Differences Biological Implications
Target Compound : 2-(7-Methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid 7-OCH₃, 8-CH₃, 4-CH₂COOH Methoxy and methyl groups at 7/8 positions Enhanced lipophilicity; potential for improved membrane permeability
Analog 1 : 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (CAS: 6950-82-9) 7-OH, 4-CH₂COOH Hydroxy instead of methoxy at position 7 Higher polarity due to -OH; increased hydrogen-bonding capacity
Analog 2 : (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid (CAS: 329903-79-9) 7-OPh, 4-Ph, 4-CH₂COOH Phenyl groups at positions 4 and 7 Bulky aromatic substituents may alter binding interactions in enzymatic targets
Analog 3 : 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid (CAS: 428822-69-9) 4-propyl, 8-CH₃, 7-OCH₂COOH Propyl at position 4; methyl at 8 Increased lipophilicity from alkyl chain; potential for prolonged metabolic stability
Analog 4 : 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate 8-COCH₃, 4-CH₃, 7-OAc Acetyl and acetate groups at 8 and 7 Electron-withdrawing groups may reduce reactivity; ester functionality affects bioavailability

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight 262.26 220.18 342.34 276.28
Purity 95% 95% 95% 95%
Log P (Predicted) ~2.1 ~1.3 ~3.5 ~2.8

Data sourced from CAS records and synthesis reports .

Biological Activity

2-(7-Methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to synthesize current research findings regarding its biological activity, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₁₂O₅
  • Molecular Weight : 248.23 g/mol
  • CAS Number : 62935-73-3

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it interacts with enzymes such as tyrosinase and exhibits antioxidant properties by scavenging free radicals.

Antioxidant Activity

A significant aspect of this compound is its antioxidant activity. Studies have demonstrated that it can inhibit lipid peroxidation, which is crucial for preventing cellular damage.

Table 1: Antioxidant Activity of Coumarin Derivatives

Compound% Inhibition (Lipid Peroxidation)IC₅₀ (µM)
2-(7-Methoxy-8-methyl)98.66 ± 1.57>100
Other derivativesVariesVaries

In a study evaluating various coumarin derivatives, the compound displayed strong anti-lipid peroxidation activity, indicating its potential as a protective agent against oxidative stress .

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. The compound exhibited uncompetitive inhibition with an IC₅₀ value of 68.86 µM, suggesting it could be a viable candidate for skin-whitening agents .

Table 2: Tyrosinase Inhibition Activity

Compound% ActivityIC₅₀ (µM)
2-(7-Methoxy-8-methyl)123.41 (Activator)-
Control (8-MOP)109.46-

Study on Antitumor Activity

A recent study evaluated the antitumor effects of various coumarin derivatives, including our compound of interest. The results indicated that the compound exhibited significant cytotoxicity against B16F10 melanoma cells without causing substantial damage to normal cells at lower concentrations (25–50 µM) .

In Silico Studies

In silico studies have provided insights into the binding interactions of the compound with target enzymes such as tyrosinase. These studies revealed distinct poses between inhibitors and activators near the catalytic site, highlighting the potential for drug design based on this scaffold .

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